3-Amino-4-bromophenol

Description

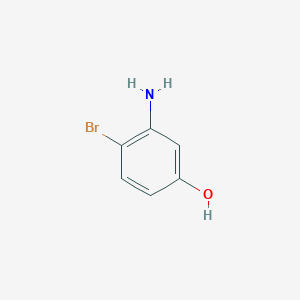

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNOHJJIVAVDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641057 | |

| Record name | 3-Amino-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-37-1 | |

| Record name | 3-Amino-4-bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100367-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-BROMOPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-bromophenol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromophenol is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring amino, hydroxyl, and bromo groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, structure, spectroscopic data, and a detailed experimental protocol for its synthesis. Furthermore, it explores its emerging role as a building block in the field of targeted protein degradation.

Chemical Properties and Structure

This compound is a solid at room temperature, with the key physical and chemical properties summarized in the tables below.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 100367-37-1 | [PubChem][1] |

| Molecular Formula | C₆H₆BrNO | [PubChem][1] |

| Molecular Weight | 188.02 g/mol | [PubChem][1] |

| Appearance | White to light pink solid | [CN102060717B][2] |

| Melting Point | 157-160 °C | [CN102060717B][2] |

| Boiling Point | Data not available | |

| Solubility | Predicted: 0.407 mg/mL in water | [Easy CDMO][3] |

| Qualitatively described as slightly soluble in water, more soluble in organic solvents like ethanol and acetone. | [Guidechem] |

Structural Identifiers

| Identifier Type | Identifier | Source |

| SMILES | C1=CC(=C(C=C1O)N)Br | [PubChem][1] |

| InChI | InChI=1S/C6H6BrNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | [PubChem][1] |

Spectroscopic Properties

Due to the limited availability of experimental spectroscopic data for this compound, the following tables present predicted data generated from computational models. This information is intended to provide a reasonable estimation of the expected spectral characteristics.

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.3 | d | Ar-H |

| ~6.8 | d | Ar-H |

| ~6.6 | dd | Ar-H |

| ~5.0 (broad) | s | -NH₂ |

| ~9.0 (broad) | s | -OH |

Note: Predicted values can vary based on the software and parameters used. The broadness of the -NH₂ and -OH peaks is due to proton exchange and will be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~150 | C-OH |

| ~140 | C-NH₂ |

| ~125 | C-H |

| ~120 | C-H |

| ~115 | C-Br |

| ~110 | C-H |

Note: These are estimated chemical shifts and the actual experimental values may differ.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 | N-H and O-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | N-H bending and Aromatic C=C stretching |

| 1500-1400 | Aromatic C=C stretching |

| 1300-1200 | C-O stretching |

| 1100-1000 | C-N stretching |

| 850-750 | Aromatic C-H out-of-plane bending |

| 700-600 | C-Br stretching |

Note: These are general ranges for the expected vibrational modes.

Experimental Protocols: Synthesis of this compound

The following is a detailed, three-step experimental protocol for the synthesis of this compound, adapted from patent literature. [CN102060717B][2][4]

Step 1: Diazotization of 3-Nitro-4-aminophenol

-

In a suitable reaction vessel, dissolve 3-nitro-4-aminophenol in a 40-48 wt% solution of hydrobromic acid. The mass ratio of 3-nitro-4-aminophenol to hydrobromic acid should be in the range of 1:4 to 1:8.

-

Cool the mixture to a temperature between 0-10 °C using an ice bath.

-

Slowly add a pre-prepared aqueous solution of sodium nitrite dropwise to the cooled mixture. The molar ratio of 3-nitro-4-aminophenol to sodium nitrite should be between 1:1.0 and 1:1.2.

-

Maintain the reaction temperature between 0-10 °C and stir the mixture for 1-3 hours.

-

The resulting product is an aqueous solution of 3-nitrophenol-4-diazonium salt, which can be used directly in the next step.

Step 2: Bromination

-

In a separate reaction vessel, prepare a solution of cuprous bromide in hydrobromic acid.

-

Add the 3-nitrophenol-4-diazonium salt solution dropwise to the cuprous bromide solution while stirring.

-

Maintain the reaction temperature between 40-50 °C and continue stirring for 1-2 hours.

-

Cool the reaction mixture to allow for the crystallization of the product.

-

Filter the mixture to isolate the solid 3-nitro-4-bromophenol and wash it with a small amount of cold water.

Step 3: Reduction to this compound

-

Dissolve the 3-nitro-4-bromophenol obtained in the previous step in ethanol. The mass ratio of the solid to ethanol should be between 1:4 and 1:8.

-

Add a catalytic amount of iron(III) oxide or ferrosoferric oxide to the solution.

-

Heat the mixture to a temperature between 50-100 °C.

-

Add an 80 wt% aqueous solution of hydrazine hydrate to the heated mixture. The molar ratio of 3-nitro-4-bromophenol to hydrazine hydrate should be between 1:2.5 and 1:3.0.

-

Reflux the reaction mixture for 2-5 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the mixture and filter to remove the catalyst.

-

Evaporate the ethanol from the filtrate to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Drug Development: A Building Block for Targeted Protein Degradation

This compound has been identified as a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The general workflow for targeted protein degradation using a PROTAC is illustrated below. This compound can be chemically modified and incorporated into the PROTAC structure, typically as part of the ligand that binds to the target protein of interest or as a component of the linker.

Conclusion

References

In-Depth Technical Guide to 3-Amino-4-bromophenol (CAS: 100367-37-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromophenol is a valuable chemical intermediate extensively utilized in pharmaceutical research and development. Its molecular architecture, which features a benzene ring substituted with amino, hydroxyl, and bromine groups, offers a versatile platform for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, safety information, and its primary applications in the pharmaceutical industry. The strategic placement of its functional groups allows for a diverse range of chemical transformations, making it a key building block in the creation of novel drug candidates and Active Pharmaceutical Ingredients (APIs).[1]

Physicochemical Properties

This compound is typically a solid at room temperature.[2] A compilation of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 100367-37-1 | [2][3] |

| Molecular Formula | C₆H₆BrNO | [2][3] |

| Molecular Weight | 188.02 g/mol | [2][3] |

| Appearance | Yellow powder | [4] |

| Purity | ≥97% | [4] |

| Melting Point | 157-160 °C | |

| Boiling Point (Predicted) | 300.1 °C | [5] |

| Solubility | Soluble in organic solvents | [6] |

| InChIKey | JJNOHJJIVAVDLP-UHFFFAOYSA-N | [1][3] |

| SMILES | Nc1cc(O)ccc1Br | [6] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 3-nitro-4-aminophenol. The overall synthetic pathway involves three key reactions: diazotization, bromination, and reduction.[7][8]

Experimental Protocol

The following protocol is based on established synthetic methods.[7][8]

Step 1: Diazotization of 3-Nitro-4-aminophenol

-

In a suitable reaction vessel, dissolve 3-nitro-4-aminophenol in hydrobromic acid (40-48 wt%). The mass ratio of 3-nitro-4-aminophenol to hydrobromic acid should be between 1:4 and 1:8.[1]

-

Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (in a 1.0-1.2 molar ratio to the starting material) in water dropwise to the cooled solution, maintaining the temperature between 0-10 °C.

-

Stir the reaction mixture for 1-3 hours at this temperature to ensure the complete formation of the 3-nitrophenol-4-diazonium salt.

Step 2: Bromination

-

In a separate vessel, prepare a solution of cuprous bromide in hydrobromic acid.

-

Add the previously prepared diazonium salt solution dropwise to the cuprous bromide solution while stirring.

-

Heat the reaction mixture to 40-50 °C and stir for 1-2 hours.

-

Cool the mixture to induce crystallization of 3-nitro-4-bromophenol.

-

Collect the solid product by filtration and wash with cold water.

Step 3: Reduction

-

Dissolve the 3-nitro-4-bromophenol solid in ethanol. The mass ratio of the solid to ethanol should be between 1:4 and 1:8.

-

Add a catalytic amount of iron(III) oxide to the solution.

-

Heat the mixture to 50-100 °C.

-

Add hydrazine hydrate (in a 2.5-3.0 molar ratio to the 3-nitro-4-bromophenol) dropwise to the heated mixture.

-

Reflux the reaction mixture for 2-5 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm).[1]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Expected ¹H NMR Chemical Shifts (Predicted)

| Protons | Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 |

| -NH₂ | Variable, broad |

| -OH | Variable, broad |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns to deduce the coupling between neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration |

| O-H (phenol) | 3500-3200 (broad) | Stretching |

| N-H (amine) | 3500-3300 (two bands) | Asymmetric & Symmetric Stretching |

| N-H (amine) | 1650-1580 | Bending (Scissoring) |

| C=C (aromatic) | 1600-1450 | Stretching |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Thoroughly grind a mixture of 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Place the powdered mixture in a pellet die and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Safety Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Applications in Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its trifunctional nature allows for selective modifications at the amino, hydroxyl, and bromo positions, enabling the construction of complex molecular scaffolds. It is particularly useful for introducing the aminophenol moiety into larger molecules, a common feature in many biologically active compounds. Its role is central to the exploration and development of new chemical entities with potential therapeutic applications.[1]

References

- 1. This compound|Pharmaceutical Intermediate [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C6H6BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. easycdmo.com [easycdmo.com]

- 7. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 8. CN102060717A - The synthetic method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-4-bromophenol: Properties, Synthesis, and Characterization

Core Physical and Chemical Properties

3-Amino-4-bromophenol is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its trifunctional nature, possessing amino, hydroxyl, and bromo groups on a benzene ring, allows for a diverse range of chemical transformations.[1]

Data Presentation: Physical and Chemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | |

| Molecular Weight | 188.02 g/mol | [2] |

| Appearance | Yellow powder | |

| CAS Number | 100367-37-1 | [2] |

| Melting Point | 157-160 °C | [3] |

| Boiling Point | 300.1 °C at 760 mmHg | N/A |

| Water Solubility (Predicted) | 0.407 mg/mL (0.00216 mol/L) | [4] |

| Log P (Predicted) | 1.8 | [2] |

| pKa (Phenolic OH) | Not experimentally determined. Estimated to be between the pKa of 4-bromophenol (~9.3) and 4-aminophenol (~10.3). | [5] |

| pKa (Anilinium NH₃⁺) | Not experimentally determined. |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from 3-nitro-4-aminophenol has been described in the literature.[3][6] The following is a representative procedure.

Synthesis of this compound

The synthesis is a three-step process involving diazotization, bromination, and reduction.

Step 1: Diazotization of 3-Nitro-4-aminophenol

-

Dissolve 12 g of 3-amino-4-nitrophenol in 64 g of 40 wt% hydrobromic acid in a suitable reaction vessel.

-

Cool the solution to 0-10 °C in an ice bath.

-

Slowly add 36 g of a 20 wt% aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-10 °C.

-

After the addition is complete, continue stirring the mixture for 1 hour at the same temperature. The resulting yellow liquid is the 3-nitrophenol-4-diazonium salt solution.[3]

Step 2: Bromination

-

In a separate vessel, dissolve 1.2 g of cuprous bromide in 27 g of 40 wt% hydrobromic acid.

-

Warm this solution to 40-45 °C.

-

Add the previously prepared diazonium salt solution dropwise to the cuprous bromide solution while maintaining the temperature at 40-45 °C.

-

After the addition, stir the reaction mixture for 1 hour.

-

Cool the mixture to 20-25 °C to induce crystallization of the 3-nitro-4-bromophenol product.

-

Filter the solid product, wash with a small amount of cold water, and dry. This yields approximately 13.1 g of 3-nitro-4-bromophenol.[3]

Step 3: Reduction to this compound

-

In a reaction flask, dissolve 13.1 g of 3-nitro-4-bromophenol in 66 g of ethanol.

-

Add 1.3 g of ferric oxide (Fe₂O₃) or ferrosoferric oxide (Fe₃O₄) as a catalyst.

-

Add 11.3 g of an 80 wt% aqueous solution of hydrazine hydrate.

-

Heat the mixture to reflux with stirring. The reduction is typically complete within 1.5 to 5 hours.[3]

-

Monitor the reaction by a suitable method (e.g., TLC) to confirm the disappearance of the starting material.

-

Upon completion, cool the mixture and filter to remove the catalyst.

-

Concentrate the filtrate, and then add water to precipitate the crude this compound.

-

The crude product can be recrystallized from an ethanol/water mixture to yield a light pink product with a purity of approximately 99%.[3]

Mandatory Visualization

Diagram of the Synthesis Workflow for this compound

Caption: Synthetic pathway of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The aromatic protons would typically appear in the downfield region, generally between 6.5 and 8.0 ppm.[1] The chemical shifts and splitting patterns of these protons would be influenced by the electronic effects of the three different substituents on the benzene ring. The amine (NH₂) and hydroxyl (OH) protons would appear as broader signals, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbon atom attached to the bromine would be influenced by the halogen's electronegativity and heavy atom effect. The carbons bonded to the oxygen and nitrogen atoms would also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in this compound.

-

N-H Stretching: Primary amines typically exhibit two stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[1]

-

O-H Stretching: The phenolic hydroxyl group will show a broad, strong absorption band in the 3500-3200 cm⁻¹ region due to hydrogen bonding.[1]

-

N-H Bending: An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.[1]

-

Aromatic C-H and C=C Stretching: These will be observed in their characteristic regions of the spectrum.

-

C-Br Stretching: The carbon-bromine stretch will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, and HBr.

Reactivity and Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of more complex molecules.[1] Its functional groups provide multiple reaction sites:

-

The amino group can undergo diazotization, acylation, alkylation, and can be used to form heterocyclic rings.

-

The hydroxyl group can be alkylated, acylated, or used in ether synthesis.

-

The bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

This versatility makes this compound a valuable starting material for the synthesis of active pharmaceutical ingredients (APIs) and novel drug candidates. The bromophenol structural motif is found in various natural products with a range of biological activities, including antioxidant, antimicrobial, and anticancer effects, further highlighting the potential of its derivatives in medicinal chemistry.[7][8] At present, there is no specific information in the reviewed literature linking this compound to a particular signaling pathway.

Conclusion

This compound is a commercially available and synthetically important intermediate with well-defined physical properties and a documented synthesis protocol. While a complete set of experimental data for all its physicochemical and spectroscopic properties is not currently available in the public domain, this guide provides a solid foundation of its known characteristics and synthetic methodology. For researchers and drug development professionals, this compound offers significant potential as a scaffold for the creation of novel and complex molecular architectures with diverse biological activities. Further experimental investigation is warranted to fully characterize its properties and explore its full potential in various applications.

References

- 1. This compound|Pharmaceutical Intermediate [benchchem.com]

- 2. This compound | C6H6BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 4. easycdmo.com [easycdmo.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN102060717A - The synthetic method of this compound - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Amino-4-bromophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-bromophenol (CAS: 100367-37-1), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for solubility prediction, detailed experimental protocols for precise determination, and estimated solubility in common organic solvents based on the physicochemical properties of analogous compounds.

Physicochemical Properties of this compound

This compound is a substituted aromatic compound with the molecular formula C₆H₆BrNO.[1] Its structure, featuring a polar hydroxyl group, a basic amino group, and a lipophilic bromine atom on a benzene ring, results in a moderate polarity. This amphiphilic nature dictates its solubility in various organic solvents.

| Property | Value | Source |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Typically a yellow or off-white powder | [2] |

| Melting Point | 157-160 °C | [3] |

| pKa (estimated) | ~4.5 (amino group), ~9.5 (hydroxyl group) | N/A |

Estimated Solubility in Organic Solvents

The following table presents estimated qualitative and semi-quantitative solubility data for this compound in a range of common organic solvents. These estimations are derived from the solubility of structurally similar compounds like 4-aminophenol and other substituted phenols, and the principle of "like dissolves like".[3][4][5][6][7] For precise quantitative values, it is imperative to perform experimental determination as detailed in the subsequent sections.

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can form strong hydrogen bonds with both the amino and hydroxyl groups of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an excellent hydrogen-bonding solvent. |

| Isopropanol | Polar Protic | Moderate to High | The bulkier alkyl group slightly reduces its polarity compared to methanol and ethanol, potentially leading to slightly lower solubility. |

| Acetone | Polar Aprotic | Moderate to High | The ketone group can act as a hydrogen bond acceptor for the solute's hydroxyl and amino groups. |

| Ethyl Acetate | Polar Aprotic | Moderate | The ester group provides polarity, but it is a less effective hydrogen bond acceptor than ketones or alcohols. |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | While considered nonpolar, DCM has some dipole moment and can dissolve moderately polar compounds. |

| Toluene | Nonpolar | Low | The nonpolar aromatic nature of toluene makes it a poor solvent for the polar functional groups of this compound. |

| Hexane | Nonpolar | Very Low | As a nonpolar aliphatic hydrocarbon, hexane is not expected to be a good solvent for this compound. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is another highly polar aprotic solvent known for its exceptional solvating power for polar organic molecules. |

Theoretical Framework for Solubility: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters. The principle is that "like dissolves like," where "like" is defined by the similarity of the three Hansen parameters for the solute and the solvent. The total Hildebrand solubility parameter is divided into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipolar forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The distance (Ra) between the HSP of a solute and a solvent in the 3D Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility. While experimentally determined HSP for this compound are not available, they can be estimated using group contribution methods.[8][9][10]

The logical workflow for utilizing HSP for solubility prediction is outlined below.

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[2][11][12][13][14][15]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Detailed Experimental Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is formed.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on the shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is generally recommended.[11] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility is considered to be at equilibrium when consecutive measurements are consistent.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least one hour to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted sample solution.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

The workflow for this experimental procedure is illustrated in the diagram below.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for researchers and drug development professionals. By understanding the compound's physicochemical properties and applying the principles of Hansen Solubility Parameters, informed decisions about solvent selection can be made. For precise and reliable data, the detailed shake-flask experimental protocol provided herein offers a standardized method for determining the solubility of this compound in any organic solvent of interest. This information is critical for optimizing reaction conditions, purification processes, and formulation development.

References

- 1. This compound | C6H6BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 6. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. quora.com [quora.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

3-Amino-4-bromophenol stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 3-Amino-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 100367-37-1). The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and longevity of this compound for research and development purposes.

Chemical Properties and Structure

This compound is an aromatic organic compound with the chemical formula C₆H₆BrNO. Its structure consists of a phenol ring substituted with an amino group and a bromine atom. This trifunctional nature makes it a versatile intermediate in the synthesis of various pharmaceutical and chemical entities.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₆BrNO

-

Molecular Weight: 188.02 g/mol

-

Appearance: Typically a powder, which can range from white to off-white or light tan.

Stability Profile and Degradation Pathways

While specific, quantitative long-term stability studies on this compound are not extensively published in public literature, its stability can be inferred from the general behavior of aminophenols and bromoaromatic compounds. These classes of compounds are known to be susceptible to degradation under certain environmental conditions.

Potential Degradation Pathways:

This compound is potentially susceptible to degradation through oxidation and photolysis. The amino and hydroxyl groups on the aromatic ring are electron-donating, making the compound susceptible to oxidative degradation. The presence of the bromine atom can also influence its photochemical stability.

-

Oxidation: The primary degradation pathway for aminophenols is oxidation. The amino group can be oxidized to form nitroso, nitro, or polymeric impurities. The phenol group can also be oxidized, leading to the formation of colored degradation products (quinones and polymeric species). This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, potentially leading to dehalogenation or polymerization.

-

Hydrolysis: While generally stable to hydrolysis at neutral pH, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.

A visual representation of the factors influencing the stability of this compound is provided below.

Caption: Logical relationship of factors affecting the stability of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, it is crucial to adhere to appropriate storage and handling guidelines. The following recommendations are based on information from safety data sheets (SDS) and general best practices for handling air- and light-sensitive chemicals.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Room temperature is generally acceptable. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidative degradation from atmospheric oxygen. |

| Light | Store in a light-resistant container and in a dark place. | Protects the compound from photolytic degradation. |

| Moisture | Store in a dry environment. Keep container tightly closed. | Prevents hydrolysis and moisture-mediated degradation. |

| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment. |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is essential for assessing the purity of this compound and quantifying it in the presence of its degradation products. The following protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, adapted from methodologies for similar aminophenol compounds.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from potential degradation products generated under forced degradation conditions.

4.1. Materials and Instrumentation

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

4.2. Chromatographic Conditions (Starting Point)

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by the UV spectrum of this compound (a PDA detector is useful for initial assessment).

-

Injection Volume: 10 µL

4.3. Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a concentration of 1 mg/mL.

-

Working Standard Solution: Dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).

4.4. Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to intentionally degrade the sample and demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 1 N NaOH, and dilute to a final concentration of approximately 100 µg/mL.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 80 °C for a specified period. Cool, neutralize with 1 N HCl, and dilute to the final concentration.

-

Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 3% H₂O₂ at room temperature for a specified period. Dilute to the final concentration.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) for a specified period.

-

Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

4.5. Method Development and Validation

Analyze the stressed samples by HPLC. The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks. The mobile phase gradient, column chemistry, and other chromatographic parameters may need to be optimized.

Once the method is developed, it should be validated according to ICH guidelines, including an assessment of:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

The workflow for developing a stability-indicating assay is illustrated in the following diagram.

Caption: General experimental workflow for developing a stability-indicating assay.

Conclusion

This compound is a valuable chemical intermediate whose stability is critical for its successful application in research and development. Adherence to proper storage conditions—cool, dry, dark, and under an inert atmosphere—is paramount to minimizing degradation. For quantitative analysis and stability assessment, the development and validation of a stability-indicating HPLC method are essential. The experimental protocol provided serves as a comprehensive guideline for establishing such a method, ensuring the quality and reliability of this compound in its intended applications.

3-Amino-4-bromophenol: A Technical Safety and Hazard Overview for Researchers

For Immediate Release

This technical guide offers an in-depth overview of the safety and hazard profile of 3-Amino-4-bromophenol (CAS No. 100367-37-1), a chemical intermediate of interest to researchers, scientists, and professionals in drug development. This document compiles available safety data, outlines standardized experimental protocols for hazard determination, and provides visual aids to illustrate key safety and experimental concepts.

GHS Hazard Classification and Safety Profile

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1][2] It is crucial for personnel handling this substance to be fully aware of these potential risks and to take appropriate safety precautions.

Pictograms:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers. Key recommendations include avoiding breathing dust, washing skin thoroughly after handling, using only in well-ventilated areas, and wearing protective gloves, protective clothing, eye protection, and face protection.[2]

Quantitative Toxicological Data

A thorough review of publicly available safety data sheets and toxicological databases indicates a significant lack of quantitative data for this compound. For key toxicological endpoints such as acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity, the available documentation consistently reports "no data available."

This data gap highlights the need for comprehensive toxicological testing to establish a complete safety profile for this compound. Researchers should handle this compound with a high degree of caution, assuming it may have significant toxicity until proven otherwise.

| Toxicological Endpoint | Route of Exposure | Species | Value (e.g., LD50, LC50) | Reference |

| Acute Toxicity | Oral | Not Reported | No data available | |

| Dermal | Not Reported | No data available | ||

| Inhalation | Not Reported | No data available | ||

| Carcinogenicity | Not Applicable | Not Reported | No data available | [3] |

| Mutagenicity | Not Applicable | Not Reported | No data available | |

| Reproductive Toxicity | Not Applicable | Not Reported | No data available |

Experimental Protocols for Hazard Determination

In the absence of specific experimental data for this compound, this section outlines the standardized and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for assessing skin and eye irritation. These protocols represent the current best practices for evaluating the hazards identified for this compound.

Skin Irritation: OECD Test Guideline 404

The acute dermal irritation and corrosion test (OECD 404) is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.[4][5][6]

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[4] An untreated area of the skin serves as a control. The degree of irritation is evaluated by scoring erythema (redness) and edema (swelling) at specified intervals.[7]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.[8]

-

Dose Application: 0.5 mL of a liquid or 0.5 g of a solid or semi-solid substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch.[4]

-

Observation: The skin is examined for erythema and edema and scored at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.[4][7]

Eye Irritation: OECD Test Guideline 405

The acute eye irritation and corrosion test (OECD 405) evaluates the potential of a substance to produce irritation or damage to the eye.[10]

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[10][11] The other eye remains untreated and serves as a control.[10][11] The degree of eye irritation is assessed by scoring lesions of the cornea, iris, and conjunctivae at specific time points.[8]

Methodology:

-

Animal Selection: Healthy, adult albino rabbits with no pre-existing eye irritation or corneal defects are selected.[8][12]

-

Dose Application: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[13]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] Observations may continue for up to 21 days to evaluate the reversibility of any effects.[12]

-

Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctivae (redness and swelling) are scored according to a standardized system.

Visualizations

To further clarify the processes involved in chemical safety assessment and experimental workflows, the following diagrams are provided.

Caption: A stepwise workflow for chemical hazard identification and classification.

Caption: Experimental workflow for the OECD 404 Acute Dermal Irritation test.

Conclusion

While this compound has established GHS classifications for skin, eye, and respiratory irritation, there is a notable absence of quantitative toxicological data. This necessitates a cautious approach to its handling and use in research and development settings. The standardized OECD test guidelines provide a clear framework for generating the necessary data to fully characterize the safety profile of this and other novel chemical entities. It is imperative that researchers adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, when working with this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. cochise.edu [cochise.edu]

- 4. oecd.org [oecd.org]

- 5. nucro-technics.com [nucro-technics.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. ec.europa.eu [ec.europa.eu]

A Technical Guide to High-Purity 3-Amino-4-bromophenol for Researchers and Drug Development Professionals

An in-depth guide to sourcing, characteristics, and applications of the versatile chemical intermediate, 3-Amino-4-bromophenol.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity this compound (CAS No. 100367-37-1). This valuable building block is instrumental in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). This document outlines its chemical and physical properties, potential suppliers, and detailed experimental protocols for its synthesis and subsequent use in the formation of bioactive heterocyclic compounds.

Properties and Specifications of this compound

This compound is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups. These reactive sites make it a versatile precursor in multi-step organic synthesis. High-purity grades of this chemical are essential for reproducible results in research and for meeting stringent quality standards in drug development. While a specific Certificate of Analysis from a single supplier is not publicly available, a compilation of data from various sources provides a representative profile of the high-purity material.

Table 1: Physicochemical Properties and Specifications of High-Purity this compound

| Property | Value | Reference(s) |

| CAS Number | 100367-37-1 | [1][2] |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Appearance | Off-white to light pink or yellow powder | [3] |

| Purity | ≥ 98% (typically by HPLC or GC) | [1][3] |

| Melting Point | 156-160 °C | [3] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) | |

| Storage Conditions | Room temperature, protected from light | [1][4] |

Sourcing High-Purity this compound

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is critical. Several chemical suppliers specialize in providing intermediates for the pharmaceutical and life science industries. When selecting a supplier, it is crucial to request a Certificate of Analysis for the specific lot to verify its purity and impurity profile.

Potential Suppliers:

-

Clarion Organics Ltd: A supplier of a wide range of chemical intermediates, including this compound.[2]

-

Parchem: A global supplier of specialty chemicals.[5]

-

Sigma-Aldrich (Merck): A major supplier of research chemicals and reagents.[6]

-

BLDpharm: A supplier of research chemicals and intermediates.

-

Ningbo Inno Pharmchem Co., Ltd.: A manufacturer and supplier of pharmaceutical intermediates.

-

MolPort: An online marketplace for chemical compounds.

-

Biosynth: A supplier of fine chemicals and custom synthesis services.

Experimental Protocols

The following sections provide detailed experimental methodologies for both the synthesis of high-purity this compound and its application in the construction of a key heterocyclic scaffold.

Synthesis of High-Purity this compound

This protocol is adapted from a patented synthetic method and describes a three-step process starting from 3-nitro-4-aminophenol.[3]

Step 1: Diazotization

-

In a suitable reaction vessel, dissolve 3-nitro-4-aminophenol in a 40-48 wt% aqueous solution of hydrobromic acid. The mass ratio of 3-nitro-4-aminophenol to hydrobromic acid should be between 1:4 and 1:8.

-

Cool the mixture to 0-10 °C.

-

Slowly add an aqueous solution of sodium nitrite (1.0-1.2 molar equivalents) while maintaining the temperature between 0-10 °C.

-

Stir the reaction mixture for 1-3 hours to form the diazonium salt solution.

Step 2: Bromination

-

In a separate vessel, prepare a solution of cuprous bromide in a 40-48 wt% aqueous solution of hydrobromic acid.

-

Heat the cuprous bromide solution to 40-50 °C.

-

Slowly add the diazonium salt solution from Step 1 to the hot cuprous bromide solution.

-

Stir the mixture at 40-50 °C for a sufficient time to allow for the bromination reaction to complete.

-

Cool the reaction mixture to induce crystallization of 3-nitro-4-bromophenol.

-

Filter the solid product, wash with a small amount of cold water, and dry.

Step 3: Reduction

-

Dissolve the 3-nitro-4-bromophenol from Step 2 in ethanol (mass ratio of 1:4 to 1:8).

-

Add a catalytic amount of ferric oxide.

-

Heat the mixture to 50-100 °C.

-

Slowly add an 80 wt% aqueous solution of hydrazine hydrate (2.5-3.0 molar equivalents).

-

Reflux the reaction mixture for 2-5 hours until the reduction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.[3]

Synthesis of 6-Bromo-2-phenylbenzoxazole from this compound

This protocol describes a general method for the synthesis of a 2-substituted benzoxazole, a common scaffold in bioactive molecules, using this compound as the starting material. This specific example details the reaction with benzaldehyde.

-

In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.1 mmol), and a suitable catalyst such as pre-heated fly ash (0.5 g) or another Lewis acid catalyst.[7]

-

Add a solvent such as toluene (20 mL).

-

Stir the mixture under a nitrogen atmosphere and heat to reflux (approximately 111 °C for toluene).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Wash the catalyst with an organic solvent (e.g., ethyl acetate).

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

The crude product, 6-bromo-2-phenylbenzoxazole, can be purified by column chromatography on silica gel.

Visualized Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Synthesis of this compound.

Caption: Synthesis of 6-Bromo-2-phenylbenzoxazole.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C6H6BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. parchem.com [parchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Supply of 3-Amino-4-bromophenol for Pharmaceutical Research: A Technical Guide

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a critical foundation for successful pharmaceutical innovation. Among the vast array of building blocks, 3-Amino-4-bromophenol (CAS No. 100367-37-1) emerges as a versatile and valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of this compound, focusing on its supply chain, key quality attributes, and detailed experimental protocols relevant to its application in pharmaceutical research.

Reputable Suppliers and Key Purchasing Considerations

A reliable supply of this compound with consistent quality is paramount for reproducible research and development. Several chemical manufacturers and suppliers cater to the pharmaceutical industry, offering various grades of this intermediate. Key players in the market include NINGBO INNO PHARMCHEM CO.,LTD., Benchchem, CLARION ORGANICS LTD, Parchem, Sunway Pharm Ltd, and Chemfun Medical Technology (shanghai) Co., Ltd.[1]

When sourcing this compound, researchers and procurement managers should prioritize suppliers who can provide comprehensive technical documentation, including a Certificate of Analysis (CoA). A thorough CoA is essential for verifying the purity and impurity profile of the compound, which can significantly impact the outcome of sensitive synthetic reactions. It is advisable to request a CoA prior to purchase to ensure the product meets the stringent requirements of pharmaceutical research.

Physicochemical Properties and Quality Specifications

This compound is typically supplied as a yellow to white or off-white powder. Its fundamental properties are summarized in the table below. Purity is a critical parameter, with suppliers commonly offering grades of 97%, 98%, and even up to 99%.[2] For pharmaceutical applications, higher purity is generally preferred to minimize the introduction of unwanted side products in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 100367-37-1 | [2] |

| Molecular Formula | C6H6BrNO | [2] |

| Molecular Weight | 188.02 g/mol | [3] |

| Appearance | Yellow to white/off-white powder | |

| Typical Purity | ≥97%, ≥98%, ≥99% | [2] |

| Solubility | Soluble in common organic solvents | |

| Storage | Store in a cool, dry place away from light | [4] |

Impurity Profile

While a specific, universal impurity profile is not publicly available and can vary between manufacturing batches and suppliers, a representative Certificate of Analysis for a similar bromophenol compound provides insight into the types of impurities that may be present. For this compound, potential impurities could include starting materials from the synthesis, byproducts of the bromination or reduction steps, and residual solvents. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard analytical techniques used to quantify purity and identify impurities.[4][5] A typical CoA would specify the percentage of the main compound and list any detected impurities above a certain threshold (e.g., >0.1%).

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is a multi-step process that is well-documented in patent literature.[6][7] The following protocol is based on a widely cited synthetic route, providing a clear and reproducible method for laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis commences with the diazotization of 3-nitro-4-aminophenol, followed by a bromination reaction to yield 3-nitro-4-bromophenol. The final step involves the reduction of the nitro group to an amine, affording the target compound, this compound.[6]

Step-by-Step Experimental Procedure

Step 1: Diazotization of 3-Nitro-4-aminophenol [6][7]

-

In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 3-nitro-4-aminophenol in a 40-48 wt% aqueous solution of hydrobromic acid. The mass ratio of 3-nitro-4-aminophenol to hydrobromic acid should be in the range of 1:4 to 1:8.

-

Cool the mixture to 0-10°C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the reaction mixture, maintaining the temperature between 0-10°C. The molar ratio of 3-nitro-4-aminophenol to sodium nitrite should be approximately 1:1.0-1.2.

-

After the addition is complete, continue to stir the mixture at 0-10°C for 1-3 hours to ensure the completion of the diazotization reaction, yielding a solution of 3-nitrophenol-4-diazonium salt.

-

In a separate reaction vessel, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid.

-

Heat the cuprous bromide solution to 40-50°C.

-

Slowly add the previously prepared 3-nitrophenol-4-diazonium salt solution to the hot cuprous bromide solution with vigorous stirring.

-

Maintain the reaction temperature at 40-50°C for 1-2 hours.

-

Cool the reaction mixture to allow for the crystallization of the product, 3-nitro-4-bromophenol.

-

Collect the solid product by filtration and wash with cold water.

Step 3: Reduction of 3-Nitro-4-bromophenol [6][7]

-

Dissolve the 3-nitro-4-bromophenol obtained in the previous step in ethanol. The mass ratio of the solid to ethanol should be between 1:4 and 1:8.

-

Add a catalytic amount of ferric oxide (Fe2O3) to the solution.

-

Heat the mixture to 50-100°C with stirring.

-

Slowly add an 80 wt% aqueous solution of hydrazine hydrate to the reaction mixture. The molar ratio of 3-nitro-4-bromophenol to hydrazine hydrate should be in the range of 1:2.5 to 1:3.0.

-

Reflux the reaction mixture for 2-5 hours.

-

Upon completion of the reaction (monitored by TLC or HPLC), cool the mixture and filter to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system to achieve the desired purity for pharmaceutical research.

Experimental Workflow Diagram

Applications in Pharmaceutical Research

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules targeted for pharmaceutical applications. Its utility lies in the strategic placement of the amino, hydroxyl, and bromo functional groups on the phenyl ring, which allows for a diverse range of chemical transformations. These functional groups can be readily modified or used as handles to build larger molecular scaffolds, making it an attractive starting material for the synthesis of novel drug candidates.[8]

Conclusion

This compound is a key building block for the pharmaceutical industry, enabling the synthesis of a wide range of complex molecules for drug discovery and development. A thorough understanding of its supply chain, quality attributes, and synthetic methodologies is essential for researchers in this field. By carefully selecting suppliers, rigorously analyzing the purity of the intermediate, and employing robust synthetic protocols, scientists can confidently utilize this compound to advance their research and contribute to the development of new medicines.

References

- 1. parchem.com [parchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C6H6BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 7. CN102060717A - The synthetic method of this compound - Google Patents [patents.google.com]

- 8. This compound|Pharmaceutical Intermediate [benchchem.com]

Spectroscopic Profile of 3-Amino-4-bromophenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-bromophenol (CAS No: 100367-37-1), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, amine (NH₂), and hydroxyl (OH) protons. Aromatic protons typically resonate in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effects of the benzene ring. The chemical shifts are further influenced by the electronic effects of the substituents.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Doublet | 1H | Aromatic H |

| ~ 6.7 - 7.0 | Doublet of Doublets | 1H | Aromatic H |

| ~ 6.5 - 6.8 | Doublet | 1H | Aromatic H |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | Amine (-NH₂) |

| ~ 8.5 - 9.5 | Broad Singlet | 1H | Hydroxyl (-OH) |

Predicted ¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring are expected to appear in the range of δ 110-160 ppm.[1] The carbon atom attached to the electronegative oxygen of the hydroxyl group will be significantly deshielded and appear at a higher chemical shift. Similarly, the carbon bonded to the bromine atom will also be downfield.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 150 - 158 | C-OH |

| ~ 140 - 148 | C-NH₂ |

| ~ 125 - 135 | Aromatic C-H |

| ~ 120 - 130 | Aromatic C-H |

| ~ 115 - 125 | Aromatic C-H |

| ~ 105 - 115 | C-Br |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the absorption bands of the amine (NH₂) and hydroxyl (OH) groups.[1]

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Phenol) |

| 3450 - 3250 | Medium (two bands) | N-H Asymmetric & Symmetric Stretch (Amine) |

| 1650 - 1580 | Medium | N-H Bend (Amine) |

| 1600 - 1450 | Medium to Strong | C=C Aromatic Ring Stretch |

| 1300 - 1200 | Strong | C-O Stretch (Phenol) |

| 1100 - 1000 | Medium | C-N Stretch (Amine) |

| 700 - 500 | Medium to Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. The monoisotopic mass of this compound is 186.96328 Da.[2] Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| m/z (Predicted) | Ion |

| 187/189 | [M]⁺ |

| 108 | [M - Br]⁺ |

| 80 | [M - Br - CO]⁺ |

Experimental Protocols

Standard protocols for obtaining spectroscopic data for a solid organic compound like this compound are as follows:

NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.

-

Transfer: If any solid remains undissolved, filter the solution or carefully transfer the supernatant to a clean NMR tube. The solution should be clear and free of particulate matter.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.

-

Referencing: Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.

-

Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound, starting from 3-nitro-4-aminophenol.

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

The following diagram outlines a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to 3-Amino-4-bromophenol: Properties, Synthesis, and Applications

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3-Amino-4-bromophenol, a key chemical intermediate in the pharmaceutical and organic synthesis sectors. It details the compound's molecular characteristics, a validated synthesis protocol, and its role as a versatile building block.

Core Molecular and Physical Data

This compound is an aromatic organic compound featuring amino, hydroxyl, and bromine functional groups on a benzene ring.[1] These reactive sites make it a valuable precursor for creating more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs).[2][3]

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₆BrNO[4][5][6][7] |

| Molecular Weight | 188.02 g/mol [1][5][6][7] |

| CAS Number | 100367-37-1[4][5][6] |

| Appearance | Off-white solid or yellow powder[2][8] |

| IUPAC Name | This compound[6] |

| Synonyms | 4-Bromo-3-aminophenol, 2-Bromo-5-hydroxyaniline[5][6] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with 3-Nitro-4-aminophenol.[1] The pathway involves a sequence of diazotization, bromination, and reduction reactions.[7][9][10] The following protocol outlines a common and effective method for its preparation.

Starting Material: 3-Nitro-4-aminophenol

Overall Reaction Scheme: 3-Nitro-4-aminophenol → 3-Nitrophenol-4-diazonium salt → 3-Nitro-4-bromophenol → this compound

Step 1: Diazotization Reaction

This initial step converts the primary aromatic amine of the starting material into a diazonium salt.

-

Reagents:

-

3-Nitro-4-aminophenol (raw material)

-

Hydrobromic acid (HBr), 40-48 wt% concentration[1]

-

Sodium nitrite (NaNO₂) aqueous solution

-

-

Procedure:

-

Dissolve the 3-Nitro-4-aminophenol in hydrobromic acid. The recommended mass ratio of the starting material to hydrobromic acid is between 1:4 and 1:8.[1]

-

Slowly add the sodium nitrite aqueous solution dropwise to the mixture. The molar ratio of 3-Nitro-4-aminophenol to sodium nitrite should be approximately 1:1.0-1.2.[10]

-

Maintain the reaction temperature at 0-10°C and continue stirring for 1-3 hours to ensure the complete formation of the 3-nitrophenol-4-diazonium salt solution.[9][10]

-

Step 2: Bromination Reaction

The diazonium salt intermediate is converted into 3-Nitro-4-bromophenol in this stage.

-

Reagents:

-

3-nitrophenol-4-diazonium salt solution (from Step 1)

-

Cuprous bromide (CuBr) in a hydrobromic acid aqueous solution

-

-

Procedure:

-

Prepare a solution of cuprous bromide in aqueous hydrobromic acid.

-

Add the diazonium salt solution from Step 1 dropwise to the heated cuprous bromide solution while stirring.[9]

-

Allow the reaction to proceed for 1-2 hours at 40-50°C.[10]

-

Cool the reaction mixture to 20-25°C to induce crystallization of the 3-Nitro-4-bromophenol solid.[9]

-

Isolate the solid product via filtration.

-

Step 3: Reduction Reaction

The final step involves the reduction of the nitro group to an amine group, yielding the target compound.

-

Reagents:

-

Procedure:

-

Dissolve the 3-Nitro-4-bromophenol solid in ethanol.[9]

-

Add the iron oxide catalyst to the solution.[9]

-

Add the hydrazine hydrate aqueous solution to the heated mixture. The molar ratio of 3-Nitro-4-bromophenol to hydrazine hydrate is typically in the range of 1:2.5 to 1:3.0.[9]

-

Maintain the reaction under reflux for 2-5 hours until the starting material is consumed (monitored by sampling).[9][10]

-

Upon completion, cool the mixture and filter to remove the catalyst. The resulting solution contains the final product, this compound, which can be further purified.

-

Visualized Synthesis Workflow

The logical flow of the experimental protocol is illustrated in the diagram below, showing the progression from the initial reactant to the final product through key intermediates and processes.

Caption: Synthetic workflow for this compound.

References

- 1. This compound|Pharmaceutical Intermediate [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 100367-37-1 | Buy Now [molport.com]

- 6. This compound | C6H6BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 100367-37-1 | FA66703 | Biosynth [biosynth.com]

- 8. This compound at Best Price in Shanghai, Shanghai | Chemfun Medical Technology (shanghai) Co., Ltd. [tradeindia.com]

- 9. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 10. CN102060717A - The synthetic method of this compound - Google Patents [patents.google.com]

Introduction: Core Properties and Nomenclature

An In-depth Technical Guide to 4-Bromo-3-aminophenol